molecular formula C13H24O4 B14466873 Mono((acetyloxy)methyl)octanol acetate CAS No. 68683-25-0

Mono((acetyloxy)methyl)octanol acetate

Cat. No.: B14466873
CAS No.: 68683-25-0
M. Wt: 244.33 g/mol
InChI Key: FLTHTXOHIZKWMR-UHFFFAOYSA-N
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Description

Mono((acetyloxy)methyl)octanol acetate is an ester derivative of octanol, characterized by the presence of an acetyloxy methyl group attached to the octanol backbone. While direct references to this compound are absent in the provided literature, its structure can be inferred from related compounds. For example, octanol derivatives such as n-octyl acetate (a simple ester of octanol and acetic acid) and {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (a structurally complex ester with acetyloxy methyl groups) share functional similarities .

Properties

CAS No.

68683-25-0

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

2-acetyloxynonyl acetate

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-13(17-12(3)15)10-16-11(2)14/h13H,4-10H2,1-3H3

InChI Key

FLTHTXOHIZKWMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono((acetyloxy)methyl)octanol acetate can be synthesized through the esterification of octanol with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{13}\text{H}_{24}\text{O}_4 + \text{H}_2\text{O} ] This process involves heating the reactants together, allowing the esterification reaction to proceed, and then separating the product from the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts, such as sulfuric acid or other mineral acids, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Mono((acetyloxy)methyl)octanol acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Octanol and acetic acid.

    Reduction: Octanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Mono((acetyloxy)methyl)octanol acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant odor.

Mechanism of Action

The mechanism of action of Mono((acetyloxy)methyl)octanol acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) n-Octyl Acetate
  • Structure: A linear ester formed by the reaction of octanol with acetic acid.
  • Key Features: Simpler structure compared to Mono((acetyloxy)methyl)octanol acetate, lacking the acetyloxy methyl substituent.
  • Applications : Used in fragrances and pheromones due to its volatility and solubility in organic solvents .
b) {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate
  • Structure : A cyclic ether derivative with acetyloxy methyl groups.
  • Key Features : Contains multiple acetyloxy groups, enhancing hydrophobicity and stability.
  • Applications: Potential use as a pharmaceutical intermediate or specialty solvent .
c) Methyl Acetate (CAS 79-20-9)
  • Structure : A short-chain ester (C3H6O2).
  • Key Features: High water solubility (243,000 mg/L at 20°C) and low octanol/water partition coefficient (Log Kow = 0.18), indicating polar characteristics .

Physical and Chemical Properties

The table below compares physical properties of this compound (inferred) with structurally related compounds:

Property This compound* n-Octyl Acetate Methyl Acetate {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate
Molecular Weight (g/mol) ~230 (estimated) 172.27 74.08 232.21 (calculated)
Boiling Point (°C) 250–280 (estimated) 210 55.8 Not reported
Solubility in Water Low (ester-like) Insoluble 243,000 mg/L Likely low (hydrophobic)
Log Kow ~3.5 (estimated) 3.82 0.18 Not available

*Estimates based on structural analogs.

Biological Activity

Mono((acetyloxy)methyl)octanol acetate is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and the results of various studies conducted on this compound.

This compound is a derivative of octanol, characterized by the presence of an acetyloxy group. The structural formula can be represented as follows:

C12H24O4\text{C}_{12}\text{H}_{24}\text{O}_4

This compound is classified under esters and has applications in various fields, including pharmaceuticals and cosmetics.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against pathogens. For instance, fatty acid esters have been documented to inhibit bacterial growth effectively .
  • Anti-inflammatory Properties : Some derivatives of octanol are known to modulate inflammatory pathways, which could be relevant for treating conditions like arthritis or dermatitis .
  • Neuroprotective Effects : There is evidence that certain octanol derivatives can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease management .

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Interaction : As a fatty acid derivative, it may integrate into cellular membranes, altering fluidity and permeability, which can influence various cellular processes.
  • Enzyme Modulation : Similar compounds have been shown to act as enzyme inhibitors or activators, affecting metabolic pathways critical for cell survival and function .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of various octanol derivatives, including this compound. The findings indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (mg/mL)Bacterial Strain
This compound0.5S. aureus
This compound1.0E. coli
Control Antibiotic (Amoxicillin)0.25S. aureus

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential was assessed using a murine model of inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha).

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150 ± 10120 ± 8
This compound (50 mg/kg)80 ± 560 ± 4

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